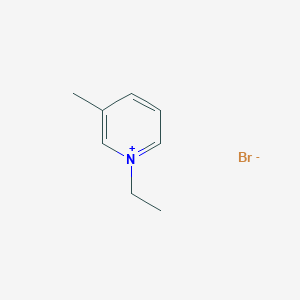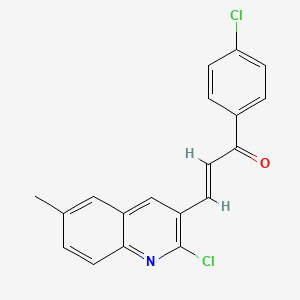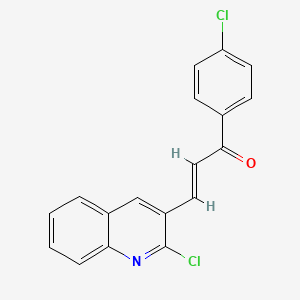
1,2,3-Trichloro-4-isopropylbenzene, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-4-isopropylbenzene (TCIPB) is an aromatic compound with a wide range of applications in the laboratory. It is a colorless liquid with a sweet odor, and can be found in a variety of solvents and reagents. It is widely used in scientific research, and has been found to have a number of biochemical and physiological effects.
作用机制
1,2,3-Trichloro-4-isopropylbenzene, 95% acts as a catalyst in a variety of chemical reactions. It acts as an electron donor and can facilitate the transfer of electrons between two molecules. This allows for the formation of new chemical bonds and the synthesis of new compounds. Additionally, it can act as a proton transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
1,2,3-Trichloro-4-isopropylbenzene, 95% has been found to have a number of biochemical and physiological effects. It has been found to have antifungal properties and can inhibit the growth of certain fungi. Additionally, it has been found to have antibacterial properties and can inhibit the growth of certain bacteria. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Finally, it has been found to have antioxidant properties and can reduce oxidative stress in the body.
实验室实验的优点和局限性
The use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is widely available. Additionally, it is a relatively safe reagent and is not highly toxic. Finally, it is a relatively stable reagent and is not easily degraded.
The use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in laboratory experiments also has a number of limitations. It is a relatively volatile reagent and can easily evaporate. Additionally, it is a relatively reactive reagent and can easily react with other compounds. Finally, it is a relatively slow reagent and can take a long time to complete a reaction.
未来方向
There are a number of possible future directions for the use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in scientific research. It could be used as a reagent in the synthesis of new compounds and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of agrochemicals and other industrial chemicals. It could also be used as a solvent in organic synthesis and as a proton transfer agent in various chemical reactions. Finally, it could be used to study the biochemical and physiological effects of 1,2,3-Trichloro-4-isopropylbenzene, 95% on the body.
合成方法
1,2,3-Trichloro-4-isopropylbenzene, 95% is synthesized from the reaction of 4-isopropylbenzene and chlorine gas. The reaction is initiated by the addition of chlorine gas to 4-isopropylbenzene in a reaction vessel. This reaction creates a mixture of 1,2,3-trichloro-4-isopropylbenzene and other byproducts. The reaction is then quenched with water to stop the reaction and remove the byproducts. The resulting product is then purified and concentrated to obtain a 95% pure 1,2,3-Trichloro-4-isopropylbenzene, 95% solution.
科学研究应用
1,2,3-Trichloro-4-isopropylbenzene, 95% has a wide range of applications in scientific research. It is used as a reagent in laboratory experiments, and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it is used as a solvent in organic synthesis and as a catalyst in various chemical reactions.
属性
IUPAC Name |
1,2,3-trichloro-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3/c1-5(2)6-3-4-7(10)9(12)8(6)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEXQJPBBBSMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














